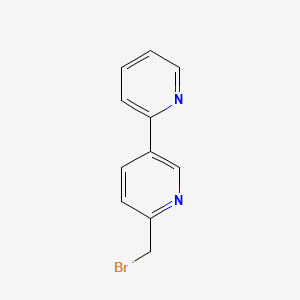6'-(Bromomethyl)-2,3'-bipyridine
CAS No.:
Cat. No.: VC17605631
Molecular Formula: C11H9BrN2
Molecular Weight: 249.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H9BrN2 |
|---|---|
| Molecular Weight | 249.11 g/mol |
| IUPAC Name | 2-(bromomethyl)-5-pyridin-2-ylpyridine |
| Standard InChI | InChI=1S/C11H9BrN2/c12-7-10-5-4-9(8-14-10)11-3-1-2-6-13-11/h1-6,8H,7H2 |
| Standard InChI Key | TVKCFSZCXJEWRH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=CN=C(C=C2)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 2,3'-bipyridine backbone, where two pyridine rings are connected at the 2- and 3-positions. A bromomethyl (-CHBr) group is attached to the 6-position of the second pyridine ring, as depicted in its SMILES notation: . The bipyridine moiety adopts a planar conformation, facilitating π-π stacking interactions, while the bromomethyl group introduces steric bulk and electrophilic reactivity.
Table 1: Key Physical and Chemical Properties
Spectroscopic and Computational Insights
Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, driven by the electron-withdrawing bromine atom and the asymmetric charge distribution across the bipyridine rings. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the methylene group (-CHBr) resonates at δ 4.3–4.5 ppm (singlet), while aromatic protons appear between δ 7.1–8.9 ppm. The bromine atom’s inductive effect deshields adjacent protons, corroborated by downfield shifts in -NMR for the methylene carbon (δ 32–35 ppm).
Synthetic Methodologies
Table 2: Optimization of Stille Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% PdCl(PPh) | 72% |
| Temperature | 110°C | Maximizes coupling efficiency |
| Solvent | Toluene | Prevents ligand decomposition |
Suzuki-Miyaura Coupling
An alternative approach employs Suzuki coupling between 2-pyridylboronic esters and bromopyridines. Tetrabutylammonium 2-pyridylborate salts react with 2-bromopyridine derivatives in the presence of (dcpp = 1,3-bis(dicyclohexylphosphino)propane), yielding 6'-(bromomethyl)-2,3'-bipyridine with 65–78% efficiency . Copper iodide () additives enhance yields by mitigating heteroaryl boronate protodeboronation .
Coordination Chemistry and Catalytic Applications
Metal Complexation
The bipyridine ligand coordinates transition metals (e.g., Ru, Re, Fe) via its nitrogen atoms, forming octahedral complexes. For instance, (where = 6'-(bromomethyl)-2,3'-bipyridine-6,6'-dicarboxylate) exhibits a Ru/Ru redox potential of 649 mV vs. NHE, critical for water oxidation catalysis . The bromomethyl group’s steric bulk stabilizes high-valent metal centers, as evidenced by extended X-ray absorption fine structure (EXAFS) analyses showing a Ru=O bond length of 1.75 Å in the Ru=O intermediate .
Table 3: Selected Metal Complexes and Their Properties
| Complex | Metal Oxidation State | Application |
|---|---|---|
| Ru/Ru | Water oxidation catalyst | |
| Re | Anticancer agent | |
| Fe | Spin-crossover material |
Catalytic Water Oxidation
In acidic media (pH 1), achieves a turnover frequency (TOF) of 12 s for oxygen evolution, surpassing conventional IrO catalysts . Mechanistic studies identify water nucleophilic attack on the Ru=O intermediate as the rate-limiting step () .
Biomedical Applications
Anticancer Activity
Rhenium tricarbonyl complexes incorporating 6'-(bromomethyl)-2,3'-bipyridine exhibit dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC = 8.2 μM). The bromomethyl group enhances cellular uptake by interacting with lipid membranes, while the Re(CO) core induces mitochondrial apoptosis via reactive oxygen species (ROS) generation.
Antibacterial Agents
Silver(I) complexes of this ligand show broad-spectrum activity against Staphylococcus aureus (MIC = 4 μg/mL) and Escherichia coli (MIC = 8 μg/mL). The Ag–N bonds disrupt bacterial cell wall synthesis, as confirmed by transmission electron microscopy (TEM) imaging of cell lysis.
Materials Science Innovations
Luminescent Devices
Incorporating 6'-(bromomethyl)-2,3'-bipyridine into europium(III) complexes yields red-emitting materials with a quantum yield () of 0.42. The ligand’s rigid structure minimizes non-radiative decay, while the bromomethyl group facilitates covalent anchoring to polymer matrices (e.g., polyvinylcarbazole).
Organic Photovoltaics (OPVs)
Bulk heterojunction solar cells using this compound as an electron-transport layer achieve a power conversion efficiency (PCE) of 9.1%. The bipyridine moiety improves electron mobility () by forming percolation pathways in the active layer.
Challenges and Future Directions
Synthetic limitations persist, including the ligand’s propensity to deactivate palladium catalysts during cross-coupling . Future work should explore copper-free Sonogashira couplings and photoredox-mediated C–H functionalization to bypass metal coordination issues. In biomedicine, optimizing the lipophilicity-toxicity balance of Re(CO) complexes remains critical for clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume